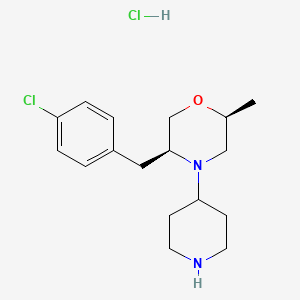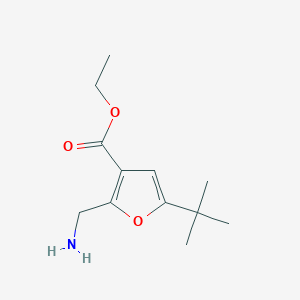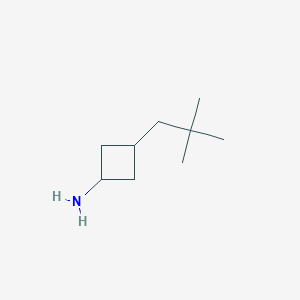
Rel-(1s,3r)-3-neopentylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3r)-3-neopentylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a neopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or intramolecular cyclization of suitable precursors.
Introduction of the Neopentyl Group: This step involves the alkylation of the cyclobutane ring with neopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3r)-3-neopentylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The neopentyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1s,3r)-3-neopentylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1s,3r)-3-neopentylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Rel-(1s,3r)-3-neopentylcyclobutan-1-amine: Unique due to its specific stereochemistry and neopentyl substitution.
Rel-(1s,3r)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of a neopentyl group.
Rel-(1s,3r)-3-ethylcyclobutan-1-amine: Similar structure but with an ethyl group.
Uniqueness
This compound is unique due to its larger neopentyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its smaller alkyl-substituted analogs.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)6-7-4-8(10)5-7/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
PXJCCRFULNSMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12992566.png)
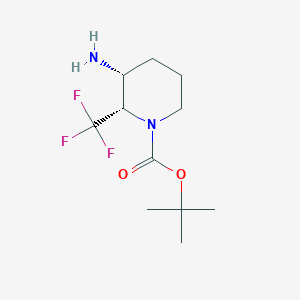
![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B12992590.png)
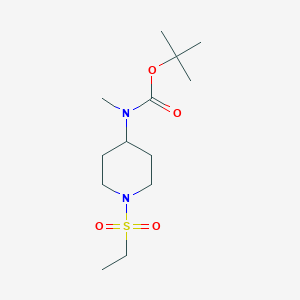

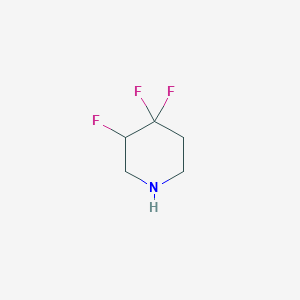

![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
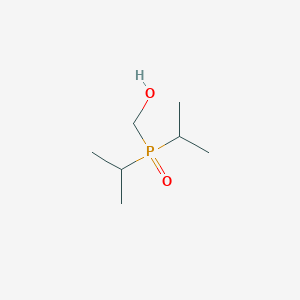
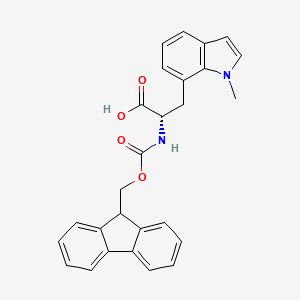
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
